Lipophilicity Advantage: Calculated LogP of 2.36 vs. Partially Unsaturated Tetrahydro Analog
2-Benzyldecahydro-2,6-naphthyridine exhibits a calculated LogP (partition coefficient) of 2.36, indicating higher lipophilicity compared to its partially unsaturated analog, 2-benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine, for which a LogP value is not explicitly reported but is predicted to be lower due to its less saturated ring system . This difference in lipophilicity is a key determinant of passive membrane permeability and overall ADME profile [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.36 (calculated) |
| Comparator Or Baseline | 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 345311-06-0): LogP not reported, predicted to be lower |
| Quantified Difference | Direct numerical comparison not possible due to missing comparator data. |
| Conditions | Calculated value; conditions not specified. |
Why This Matters
Higher LogP suggests enhanced membrane permeability, which can be a critical differentiator when selecting compounds for cell-based assays or in vivo studies.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
